N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide
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Overview
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is a synthetic compound that features a unique combination of indole and pyrimidine moieties. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its biological activity. The addition of a pyrimidine group further enhances its potential for diverse applications in medicinal chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide typically involves multiple steps:
Bromination of Indole: The starting material, indole, is brominated using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) to yield 5-bromoindole.
Alkylation: The 5-bromoindole is then alkylated with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate (K2CO3) to form 2-(5-bromo-1H-indol-1-yl)ethylamine.
Amidation: The final step involves the reaction of 2-(5-bromo-1H-indol-1-yl)ethylamine with 3-(2-pyrimidinylamino)propanoic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxindole derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), particularly targeting the amide group to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaN3 in DMF, thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential as a bioactive compound, influencing various biological pathways.
Medicine: Investigated for its therapeutic potential, particularly in oncology, due to the bioactivity of the indole and pyrimidine moieties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The pyrimidine moiety can interact with nucleic acids or enzymes involved in nucleotide metabolism, potentially inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents, used in pharmaceutical research.
N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7,10,13,16-pentaoxanonadec-18-ynamide: A compound with a different core structure but similar functional groups.
Uniqueness
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is unique due to the combination of the brominated indole and pyrimidine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H18BrN5O |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C17H18BrN5O/c18-14-2-3-15-13(12-14)5-10-23(15)11-9-19-16(24)4-8-22-17-20-6-1-7-21-17/h1-3,5-7,10,12H,4,8-9,11H2,(H,19,24)(H,20,21,22) |
InChI Key |
YBHJXFHKIMYIMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCCC(=O)NCCN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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